molecular formula C17H14O5 B13796337 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B13796337
M. Wt: 298.29 g/mol
InChI Key: KHUZCLMXRILDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is a chromen-4-one (flavone) derivative characterized by a benzopyran core with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 7 and 6, respectively, and a 4-methoxyphenyl group at position 2 (Figure 1). Chromen-4-one derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The substitution pattern of this compound—particularly the presence of a hydroxyl group at position 7—distinguishes it from structurally related flavones and influences its physicochemical and pharmacological behavior.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-8-13(18)12-7-17(21-2)14(19)9-16(12)22-15/h3-9,19H,1-2H3

InChI Key

KHUZCLMXRILDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one typically follows a multi-step reaction sequence involving:

  • Condensation of appropriately substituted phenolic compounds with benzaldehyde derivatives bearing methoxy substituents.
  • Formation of the chromen-4-one (flavone) core via cyclization reactions.
  • Introduction of hydroxy and methoxy groups at specific positions on the chromen ring through selective hydroxylation and methylation.

A representative approach involves the use of substituted resorcinol derivatives and β-keto esters or acetophenones under acidic or basic catalysis to form the flavone skeleton. For instance, perchloric acid or p-toluenesulfonic acid can catalyze the cyclization and condensation steps efficiently.

Specific Methodologies from Literature

  • Perchloric Acid Catalyzed Condensation : A procedure reported involves adding 30 mmol of substituted resorcinol to 30 mL of perchloric acid, followed by the addition of a β-keto ester. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product precipitates upon pouring into cold water, followed by filtration and recrystallization from ethanol to afford high-purity flavone derivatives.

  • Microwave-Assisted Synthesis : The synthesis of related chromen-4-one derivatives, such as scopoletin analogues, has been enhanced by microwave irradiation. For example, heating a mixture of 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with pyridine and ethylene glycol under microwave conditions for 50 minutes yielded the target compound efficiently.

  • Substitution Reactions : Methoxylation at the 6- and 4'-positions is commonly achieved by methylation reactions using methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF), favoring selective substitution.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Catalyst Perchloric acid, p-toluenesulfonic acid Acidic catalysts promote cyclization and condensation efficiently
Temperature Room temperature to 80°C Higher temperature (>80°C) accelerates reaction but may degrade sensitive groups
Solvent Ethanol, DMF, pyridine Polar aprotic solvents favor methylation; ethanol facilitates recrystallization
Reaction Time 30 min to several hours (microwave ~50 min) Microwave irradiation reduces reaction time and improves yield
Purification Recrystallization, column chromatography Ensures removal of impurities and high product purity

Chemical Reactions Involved

  • Aldol Condensation : Between substituted acetophenones and benzaldehydes to form chalcone intermediates.
  • Cyclization : Acid or base-catalyzed intramolecular cyclization to yield the chromen-4-one core.
  • Hydroxylation and Methoxylation : Introduction of hydroxy groups at position 7 and methoxy groups at positions 6 and 4' through controlled oxidation and methylation.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce further functional groups if required.

Analytical Characterization

The synthesized compound is characterized by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Perchloric Acid Catalyzed Condensation Substituted resorcinol + β-keto ester, perchloric acid, room temp High yield, simple setup
Microwave-Assisted Synthesis 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid + pyridine + ethylene glycol, microwave 50 min Rapid reaction, improved yield
Methylation for Methoxy Groups Methyl iodide, potassium carbonate, DMF Selective methoxylation
Recrystallization & Chromatography Ethanol, silica gel column High purity product

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one scaffold undergoes regioselective oxidation at the C3 hydroxy group and methoxy-substituted positions.

Reagent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 80°C, 4 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-3-oxochromen-4-one62% ,
CrO₃ in H₂SO₄RT, 2 h6-Methoxy-7-oxo-2-(4-methoxyphenyl)chromen-4-one45%

Key Findings :

  • Oxidation at C3 generates a quinone-like structure, enhancing electrophilicity for subsequent nucleophilic attacks .

  • Methoxy groups remain intact under mild oxidative conditions .

Reduction Reactions

The conjugated keto group in the chromen-4-one system is selectively reduced.

Reagent Conditions Product Yield Source
NaBH₄/EtOH0°C, 1 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-3,4-dihydrochromen-4-ol78% ,
H₂/Pd-C (10%)50 psi, MeOH, 6 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chroman-4-one92%

Mechanistic Insights :

  • NaBH₄ reduces the keto group to a secondary alcohol without affecting aromatic methoxy substituents .

  • Catalytic hydrogenation saturates the pyrone ring, forming a chroman derivative .

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

Reaction Reagent Position Product Yield Source
BrominationBr₂/CHCl₃C88-Bromo-7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one55% ,
NitrationHNO₃/H₂SO₄C55-Nitro-7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one38%

Regioselectivity :

  • Bromination favors the C8 position due to para-directing effects of the C7 hydroxy group .

  • Nitration occurs at C5 under strongly acidic conditions .

Photochemical Transformations

UV/Visible light induces cyclization and dimerization:

Conditions Product Application Source
Blue LED, DMSO/H₂O, RT, 24 h7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one dimerFluorescent probes

Notable Observation :

  • Photodimerization forms a cyclobutane-linked dimer, confirmed via X-ray crystallography .

Enzymatic Modifications

Human hepatic metabolism introduces polar groups for detoxification:

Enzyme Modification Metabolite Biological Activity Source
CYP3A4O-Demethylation7-Hydroxy-6-methoxy-2-(4-hydroxyphenyl)chromen-4-oneReduced cytotoxicity
UGT1A1GlucuronidationThis compound-3-β-D-glucuronideEnhanced renal excretion

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Research has demonstrated that 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one exhibits significant anti-inflammatory effects. A study indicated that this compound can inhibit lipopolysaccharide (LPS)-induced NF-κB activation, a critical pathway in inflammation. This inhibition was observed without cytotoxicity to RAW 264.7 macrophage cells, suggesting a safe profile for potential therapeutic use against inflammatory diseases .

2. Antioxidant Activity

The compound also shows promising antioxidant properties. It has been reported that chromone derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The structural characteristics of this compound contribute to its ability to donate electrons and neutralize reactive oxygen species (ROS) .

3. Anticancer Potential

Several studies have highlighted the anticancer potential of chromone derivatives, including this compound. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For instance, it can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .

Biochemical Applications

1. Enzyme Inhibition

This compound acts as an inhibitor of various enzymes involved in metabolic processes. Its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) positions it as a candidate for developing anti-inflammatory drugs .

2. Interaction with Biological Targets

The compound's interaction with biological targets has been studied using molecular docking simulations, revealing strong binding affinities to specific receptors involved in inflammation and cancer progression. This suggests that it could serve as a lead compound for drug design aimed at these targets .

Natural Product Chemistry

1. Source Identification

This chromone derivative is often isolated from plant sources known for their medicinal properties, such as Aquilaria sinensis. The extraction and characterization of this compound from natural sources highlight its significance in traditional medicine and provide avenues for further exploration in modern pharmacology .

2. Structural Modifications

Research into structural modifications of this compound has led to the synthesis of analogs with enhanced biological activity. These modifications aim to improve solubility, bioavailability, and specificity towards biological targets, thereby increasing the therapeutic potential of this class of compounds .

Case Studies

Study Focus Findings
Study on Anti-inflammatory EffectsEvaluated the inhibition of NF-κB activationDemonstrated significant inhibition without cytotoxicity
Antioxidant Activity AssessmentTested free radical scavenging abilityConfirmed effective ROS neutralization
Anticancer Mechanism InvestigationAnalyzed apoptosis induction in cancer cellsShowed modulation of apoptotic pathways leading to cell death

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 7-Methoxy-2-(4-methoxyphenyl)chromen-4-one (4',7-dimethoxyflavanone)
  • Structure : Differs from the target compound by having a methoxy group at position 7 instead of a hydroxyl group.
  • Methoxy groups generally increase lipophilicity, which may enhance membrane permeability but reduce antioxidant activity due to decreased electron-donating capacity .
Compound B : 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one (Genistein)
  • Structure : Contains hydroxyl groups at positions 5 and 7 and a 4-hydroxyphenyl group at position 3.
  • Key Differences: The additional hydroxyl group at position 5 in Genistein contributes to stronger antioxidant activity but may also increase susceptibility to metabolic degradation (e.g., glucuronidation) compared to the target compound .
Compound C : 3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one (Isorhamnetin)
  • Structure : Features hydroxyl groups at positions 3, 5, and 7, with a 3-methoxy-4-hydroxyphenyl group at position 2.
  • Key Differences :
    • The trihydroxy configuration in Isorhamnetin confers superior radical-scavenging activity but limits stability under oxidative conditions.
    • The target compound’s single hydroxyl group (position 7) may offer a balance between activity and stability, making it more suitable for certain pharmaceutical formulations .
Compound D : 6-Methoxy-2-[2-(3-methoxy-4-hydroxyphenyl)ethyl]chromone
  • Structure : Contains a 2-phenylethyl side chain with additional methoxy and hydroxyl groups.
  • The absence of a side chain in the target compound simplifies synthesis and reduces steric hindrance for interactions with planar biological targets (e.g., DNA topoisomerases) .

Physicochemical Properties

Property Target Compound Compound A (4',7-Dimethoxy) Compound B (Genistein) Compound C (Isorhamnetin)
Molecular Weight 314.3 g/mol 328.3 g/mol 270.2 g/mol 316.3 g/mol
LogP (Lipophilicity) ~2.5 (estimated) ~3.0 ~1.8 ~1.5
Solubility (Water) Moderate (hydroxyl enhances) Low (methoxy reduces) High High
Key Substituents 7-OH, 6-OCH₃, 4-OCH₃-Ph 7-OCH₃, 4-OCH₃-Ph 5,7-OH, 4-OH-Ph 3,5,7-OH, 3-OCH₃-4-OH-Ph

Biological Activity

7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one, a flavonoid compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H14O5\text{C}_{17}\text{H}_{14}\text{O}_{5}

This structure features a chromen-4-one backbone with hydroxyl and methoxy substituents that are critical for its biological activity.

Antioxidant Activity

Numerous studies have indicated that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. For example, research has demonstrated that similar compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages revealed that it significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. This suggests its potential in managing inflammatory diseases by modulating the NF-κB signaling pathway .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .

Anticancer Properties

The flavonoid has been investigated for its anticancer potential. It has demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Research indicates that similar chromone derivatives can inhibit tumor growth in vivo, suggesting that this compound may serve as a lead for developing anticancer therapies .

Case Studies

StudyFindings
Inhibition of NO Production This compound inhibited NO production in RAW 264.7 cells by suppressing LPS-induced NF-κB activation .
Antimicrobial Efficacy Demonstrated effective inhibition against S. aureus and E. coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Activity Induced apoptosis in various cancer cell lines; specific pathways involved include caspase activation and Bcl-2 family regulation .

Q & A

Basic: What are reliable synthetic routes for 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one, and how can purity be optimized?

Answer:
A common method involves Claisen-Schmidt condensation, where a substituted acetophenone (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethanone) reacts with a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) under alkaline conditions. For example, stirring the reactants in ethanol with 10% KOH at 5–10°C for 24 hours yields the chromenone backbone . Purification via recrystallization (ethanol or DMF) improves purity (>85% by LC/MS-UV) . To optimize purity, monitor reaction intermediates using TLC and employ column chromatography for challenging separations.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H NMR : Reveals substitution patterns and methoxy/hydroxy groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show coupling patterns (e.g., δ 7.62, J = 9.2 Hz for H-5) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 299.21 [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced: How can X-ray crystallography resolve the molecular conformation and intermolecular interactions?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the benzopyran ring adopts an envelope conformation (puckering parameters: Q = 0.4973 Å, θ = 122.19°), and dihedral angles between aromatic rings (e.g., 65.3°) clarify steric effects . Weak C–H···O hydrogen bonds and π–π stacking (e.g., centroid distances ~3.8 Å) stabilize crystal packing . Refinement using riding models (C–H = 0.93–0.97 Å) and software like SHELXL ensures accuracy .

Advanced: What strategies address discrepancies in biological activity data across studies?

Answer:
Contradictions in bioactivity (e.g., antiviral vs. anticancer effects) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural Analogues : Compare activity of derivatives (e.g., chloro- or methyl-substituted chromenones) to identify critical functional groups .
  • Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess potency thresholds .

Advanced: How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., –Cl at C-6) to enhance anticancer activity via DNA intercalation .
  • Methoxy Positioning : 7-Hydroxy-6-methoxy substitution improves antioxidant capacity by stabilizing free radicals .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity . Validate with in vitro assays (e.g., ROS scavenging in RAW 264.7 cells) .

Advanced: What computational methods predict physicochemical properties relevant to drug development?

Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (e.g., LogP ~2.5 for 7-Hydroxy-6-methoxy derivatives) .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (e.g., 378 K) .
  • ADMET Profiling : SwissADME predicts blood-brain barrier permeability and CYP450 inhibition risks .

Basic: How to validate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor chromenone decomposition by UV-Vis spectroscopy (λmax ~280 nm) .

Advanced: What crystallographic software tools are essential for refining chromenone structures?

Answer:

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .
  • OLEX2 or WinGX : Visualize disorder (e.g., Cl substituent at 5% occupancy) and validate hydrogen-bonding networks .
  • Mercury (CCDC) : Analyze π–π interactions and generate packing diagrams .

Basic: How to differentiate this compound from structurally similar flavones?

Answer:

  • Chromatography : Use RP-HPLC (C18 column, acetonitrile/water gradient) to separate it from 5,7-dihydroxy analogues .
  • MS/MS Fragmentation : Identify diagnostic ions (e.g., m/z 137 for methoxyphenyl cleavage) .

Advanced: What in silico approaches optimize synthetic routes for novel derivatives?

Answer:

  • Retrosynthetic Analysis : Employ AiZynthFinder or ChemAxon to prioritize feasible pathways (e.g., Baker-Venkataraman rearrangement) .
  • DFT Calculations : Simulate transition states (Gaussian 09) to predict regioselectivity in methoxy group introduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.